1-Methylpiperidine-4-carbonitrile

Synthetic Chemistry Physicochemical Property Distillation

1-Methylpiperidine-4-carbonitrile (CAS 20691-92-3) is a substituted piperidine derivative characterized by a methyl group at the N1 position and a cyano (-CN) group at the C4 position of the saturated six-membered heterocyclic ring. This compound, with the molecular formula C₇H₁₂N₂ and a molecular weight of 124.18 g/mol , serves primarily as a versatile synthetic intermediate in organic and medicinal chemistry.

Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
CAS No. 20691-92-3
Cat. No. B1314567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpiperidine-4-carbonitrile
CAS20691-92-3
Molecular FormulaC7H12N2
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C#N
InChIInChI=1S/C7H12N2/c1-9-4-2-7(6-8)3-5-9/h7H,2-5H2,1H3
InChIKeyHNAKTMSXYZOSTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylpiperidine-4-carbonitrile (CAS 20691-92-3): Procurement-Relevant Overview of a Piperidine Scaffold Intermediate


1-Methylpiperidine-4-carbonitrile (CAS 20691-92-3) is a substituted piperidine derivative characterized by a methyl group at the N1 position and a cyano (-CN) group at the C4 position of the saturated six-membered heterocyclic ring [1]. This compound, with the molecular formula C₇H₁₂N₂ and a molecular weight of 124.18 g/mol [2], serves primarily as a versatile synthetic intermediate in organic and medicinal chemistry . Its structural features provide a distinct reactivity profile compared to unsubstituted piperidine or alternative substitution patterns, making it a valuable building block for the construction of more complex molecules, particularly in the pharmaceutical sector .

Why 1-Methylpiperidine-4-carbonitrile Cannot Be Arbitrarily Replaced by Other Piperidine Analogs in Synthesis


Generic substitution of 1-Methylpiperidine-4-carbonitrile with other piperidine derivatives, such as 4-cyanopiperidine or 1-methylpiperidine, is not feasible without significant alteration to the synthetic outcome or target molecular properties. The simultaneous presence of the N-methyl and C4-cyano substituents is critical for its utility as an intermediate; the N-methyl group provides steric bulk and alters the basicity and nucleophilicity of the ring nitrogen [1], while the C4-cyano group serves as a key functional handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine [2]. Replacing it with an unsubstituted analog like 4-cyanopiperidine would remove the N-methyl group, potentially altering downstream reactivity and biological activity of the final product. Conversely, substituting with 1-methylpiperidine would lack the cyano handle, rendering it unsuitable for key coupling or modification steps. The specific combination of these functional groups directly dictates the compound's role as a defined intermediate in multi-step synthetic pathways.

Quantitative Differentiation Evidence for 1-Methylpiperidine-4-carbonitrile vs. Key Piperidine Analogs


Enhanced Volatility and Synthetic Handling: Boiling Point Comparison with Unsubstituted and Benzyl Analogs

1-Methylpiperidine-4-carbonitrile exhibits a significantly lower boiling point (82-83°C at 10 Torr [1]) compared to its unsubstituted parent, 4-cyanopiperidine (boiling point 100-105°C at 12 Torr ) and its bulkier analog, 1-benzylpiperidine-4-carbonitrile (boiling point 330.3°C at 760 mmHg [2]). This difference in volatility directly impacts its purification and handling in synthetic workflows.

Synthetic Chemistry Physicochemical Property Distillation

Optimized Aqueous Solubility for Reaction Medium Compatibility

1-Methylpiperidine-4-carbonitrile demonstrates an experimentally measured aqueous solubility of 61 g/L at 25°C . This is substantially higher than that of its unsubstituted counterpart, 4-cyanopiperidine, which is reported to be poorly soluble in water . This quantitative solubility advantage allows for the use of aqueous reaction conditions without the need for large volumes of organic co-solvents.

Process Chemistry Solubility Reaction Engineering

Precursor-Specific Reactivity: Patent-Exemplified Use in High-Potency Kinase Inhibitor Synthesis

The specific N-methyl-4-cyanopiperidine scaffold of 1-Methylpiperidine-4-carbonitrile is explicitly required for the synthesis of a potent PI3Kδ inhibitor disclosed in US Patent 10,307,425. In Example 83, the compound serves as a key intermediate that, when elaborated, yields a final molecule with an enzymatic IC₅₀ of 3.5 nM against its target kinase [1]. This demonstrates that the substitution pattern is not arbitrary but is essential for accessing a specific, high-activity chemical space protected by intellectual property. No equivalent synthetic route using a different piperidine analog (e.g., 4-cyanopiperidine) is described to achieve the same potency.

Medicinal Chemistry Kinase Inhibitors Patent-Protected Scaffolds

Validated Application Scenarios for 1-Methylpiperidine-4-carbonitrile in Scientific and Industrial Settings


Scalable Synthesis of N-Methyl-4-Substituted Piperidine Derivatives

For process chemists seeking to synthesize N-methylpiperidine derivatives with a C4 functional handle (e.g., carboxylic acid, amine, amide) on a multi-gram to kilogram scale, 1-Methylpiperidine-4-carbonitrile is the preferred starting material. Its lower boiling point (82-83°C at 10 Torr [1]) allows for purification by vacuum distillation, a key advantage over the higher-boiling 4-cyanopiperidine (100-105°C at 12 Torr ). The subsequent hydrolysis or reduction of the nitrile group provides a straightforward entry into a variety of valuable building blocks.

Medicinal Chemistry Exploration of Privileged Scaffolds

In medicinal chemistry programs targeting kinase or GPCR targets where an N-methylpiperidine motif is privileged, 1-Methylpiperidine-4-carbonitrile should be considered a core building block. Its utility is validated by its use as an intermediate in the synthesis of a PI3Kδ inhibitor with an IC₅₀ of 3.5 nM, as described in US Patent 10,307,425 [2]. The presence of both the N-methyl and C4-cyano groups is essential for accessing the specific pharmacophore elaborated in this patent, providing a proven pathway to high-potency chemical matter.

Aqueous-Compatible Reaction Screening and Process Development

For high-throughput reaction screening and the development of greener, more sustainable synthetic processes, 1-Methylpiperidine-4-carbonitrile offers a distinct advantage due to its relatively high aqueous solubility (61 g/L at 25°C ). This property contrasts sharply with the poor water solubility of 4-cyanopiperidine . The ability to conduct reactions in water or water-rich media simplifies work-up, reduces the use of flammable organic solvents, and can enable the use of automated liquid handling systems that struggle with highly insoluble or viscous materials.

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